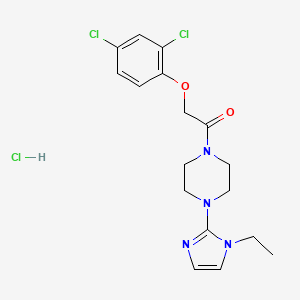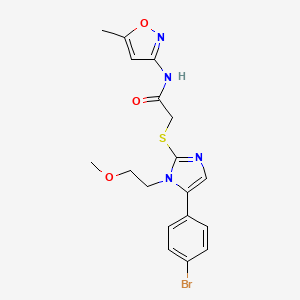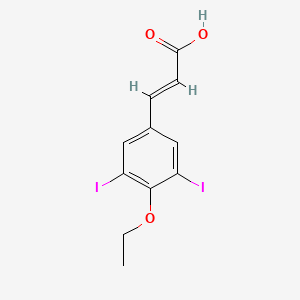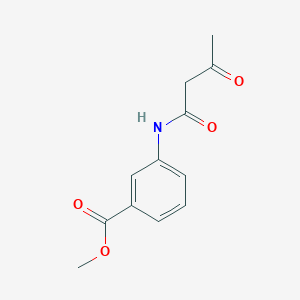![molecular formula C18H16N2OS B2941903 4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one CAS No. 898450-32-3](/img/structure/B2941903.png)
4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one, also known as NMS-P118, is a novel small molecule inhibitor of the protein kinase C (PKC) family of enzymes. PKC enzymes play a crucial role in signal transduction pathways, and their dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.
Scientific Research Applications
Antimicrobial Activity
Research has revealed that pyrimidine derivatives, closely related to the specified compound, exhibit significant antimicrobial properties. For instance, the study by Festus Chioma et al. (2018) demonstrated that metal complexes of a pyrimidine-based ligand showed remarkable antimicrobial effects. Similarly, derivatives of pyrimidine, as studied by A. Voskienė et al. (2011), exhibited good antimicrobial activity against various bacteria and fungi. These findings suggest potential applications in developing antimicrobial agents.
Drug Development and Disease Treatment
Pyrimidine derivatives, akin to the compound , have shown potential in drug development and disease treatment. For example, a study by P. Coleman et al. (2004) identified certain pyrimidine compounds as effective for treating osteoporosis. Another research by T. Mohamed et al. (2011) explored pyrimidine derivatives as dual inhibitors for cholinesterase and amyloid-β aggregation, offering potential in Alzheimer's disease treatment.
Chemical Synthesis and Stability Studies
Studies also focus on the chemical synthesis and stability of pyrimidine derivatives. For instance, K. Bhesaniya et al. (2014) examined the dissociation constants and thermodynamic parameters of pyrimidine derivatives, essential for understanding their chemical behavior in various environments.
Cancer Research
In cancer research, pyrimidine derivatives have shown potential as antineoplastic agents. The study by Elizabeth Eldhose et al. (2020) synthesized and evaluated pyrimidine derivatives for their anticancer activity, highlighting their potential use in cancer treatment.
Antioxidant Properties
The antioxidant properties of pyrimidine derivatives have also been explored. Research by N. Taha (2012) focused on the synthesis and antioxidant activity of certain heterocycles derived from pyrimidine, indicating their potential application in combating oxidative stress.
properties
IUPAC Name |
4-(naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-18-19-16-10-4-9-15(16)17(20-18)22-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8H,4,9-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHJWMVNUBGBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2941824.png)
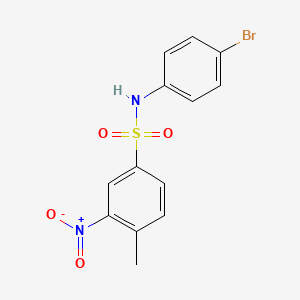

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2941831.png)
![8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941832.png)
